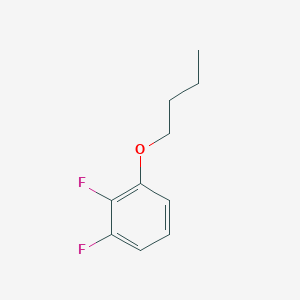

1-Butoxy-2,3-Difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDIPEHDSUNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382365 | |

| Record name | 1-Butoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136239-66-2 | |

| Record name | 1-Butoxy-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-butoxy-2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene (CAS: 136239-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2), a versatile fluorinated aromatic ether. The strategic incorporation of a difluorobenzene moiety and a butoxy group imparts unique physicochemical properties, making it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, outlines a robust synthesis methodology based on the Williamson ether synthesis, discusses its spectroscopic characterization, explores its current and potential applications, and provides essential safety and handling information. The content is structured to offer both a foundational understanding for new researchers and in-depth insights for seasoned professionals in organic synthesis and drug discovery.

Introduction and Significance

This compound is a specialized chemical compound characterized by a benzene ring substituted with two adjacent fluorine atoms and a butoxy group.[1] The presence of fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in medicinal chemistry to enhance the biological activity and pharmacokinetic profiles of drug candidates.[2] The butoxy group, on the other hand, increases solubility in organic solvents and provides a flexible aliphatic chain that can influence molecular interactions.[1] Consequently, this compound serves as a critical building block in the construction of complex molecular architectures for novel therapeutic agents and crop protection agents.[2] Its unique substitution pattern also makes it a subject of interest in materials science for the development of specialty polymers and coatings with enhanced durability and resistance.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 136239-66-2 | [1][3] |

| Molecular Formula | C₁₀H₁₂F₂O | [1][3] |

| Molecular Weight | 186.20 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 110 °C at 20 mmHg | [1][4] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index (n20D) | 1.47 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Enhances solubility in organic solvents | [1] |

| Storage Conditions | Store at room temperature | [1] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[5][6] In this specific case, 2,3-difluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then displaces a halide from a butyl halide, such as 1-bromobutane.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: A base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, abstracts the acidic proton from the hydroxyl group of 2,3-difluorophenol. This generates the 2,3-difluorophenoxide anion, a potent nucleophile. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation without significantly solvating the nucleophilic anion, thus enhancing its reactivity.[7]

-

Nucleophilic Attack: The 2,3-difluorophenoxide anion then attacks the electrophilic carbon of the butyl halide in a concerted backside attack, displacing the halide leaving group. For this step to be efficient and to minimize the competing E2 elimination reaction, a primary alkyl halide like 1-bromobutane is the ideal electrophile.[8]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the phenolic proton, facilitating the deprotonation step.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures.[9]

Materials:

-

2,3-Difluorophenol

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group and the aromatic protons. The butyl chain protons will appear as a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm). The three aromatic protons will appear in the range of 6.8-7.2 ppm, with complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The four carbons of the butoxy group will be in the aliphatic region (~14, 19, 31, and 70 ppm). The six aromatic carbons will be in the downfield region, and their chemical shifts will be influenced by the fluorine and butoxy substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[3] Carbons further away will show smaller two- and three-bond C-F couplings, leading to complex splitting patterns in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C=C stretching (aromatic): 1450-1600 cm⁻¹

-

C-O-C stretching (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)

-

C-F stretching (aromatic): 1100-1400 cm⁻¹

PubChem lists available FTIR and ATR-IR spectra for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern will likely involve the cleavage of the butyl group, leading to characteristic fragments. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[10]

Applications in Research and Development

This compound is a versatile building block with significant potential in several areas of chemical research and industry.

-

Pharmaceutical Synthesis: Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common pharmacophore that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug molecules.[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these agents.[1]

-

Materials Science: The unique properties imparted by the fluorinated aromatic ring make it a candidate for the synthesis of specialty polymers and coatings with improved thermal stability, chemical resistance, and durability.[1]

-

Solvent Applications: The butoxy group enhances its solubility in organic solvents, making it a useful solvent for certain organic reactions where specific electronic properties are required.[1]

-

Research in Fluorinated Compounds: Its structure allows researchers to study the effects of fluorination on chemical reactivity and stability, contributing to the broader understanding of fluorine chemistry.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated aromatic ether with significant applications in pharmaceutical and agrochemical research, as well as in materials science. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers working with this important chemical intermediate.

References

- 1. This compound | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. This compound | 136239-66-2 [chemicalbook.com]

- 5. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 6. francis-press.com [francis-press.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Ke… [ouci.dntb.gov.ua]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Role of 1-Butoxy-2,3-difluorobenzene in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 1-Butoxy-2,3-Difluorobenzene

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design.[1][2] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[3][4] this compound (CAS No. 136239-66-2) is a key building block within this class of reagents. It presents a unique trifecta of structural features: a flexible butoxy group to enhance solubility, and two vicinal fluorine atoms on an aromatic ring that modulate electronic properties and offer vectors for further functionalization.[5]

This guide provides an in-depth analysis of the chemical properties of this compound, moving beyond catalog data to offer insights into its synthesis, spectroscopic identity, reactivity, and practical applications. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile synthetic intermediate.

Part 1: Core Physicochemical and Spectroscopic Profile

A molecule's utility is fundamentally dictated by its physical properties and its unique spectroscopic fingerprint. This section outlines the essential data for this compound and provides an expert interpretation of its expected spectral characteristics.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. The presence of the butoxy chain imparts a greater solubility in common organic solvents compared to its parent, 1,2-difluorobenzene, a critical feature for its use in synthetic transformations.[1][5]

| Property | Value | Source(s) |

| CAS Number | 136239-66-2 | [5][6] |

| Molecular Formula | C₁₀H₁₂F₂O | [5][6] |

| Molecular Weight | 186.20 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 110 °C @ 20 mmHg | [5][7] |

| Density | 1.11 g/cm³ | [5] |

| Refractive Index (n₂₀/D) | 1.47 | [5] |

| Purity (Typical) | ≥ 98% (by GC) | [5] |

Spectroscopic Characterization: An Interpretive Guide

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The spectra are predicted to show distinct features arising from the butoxy chain and the uniquely substituted aromatic ring.

-

¹H NMR: The proton spectrum provides clear signals for the aliphatic chain and the aromatic system.

-

Butoxy Chain: Expect a triplet at ~4.1 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂ -). This signal's downfield shift is due to the deshielding effect of the electronegative oxygen atom. The subsequent methylene groups will appear as multiplets further upfield, around 1.8 ppm and 1.5 ppm, with the terminal methyl group appearing as a triplet near 0.9 ppm.

-

Aromatic Region: The three aromatic protons will reside in a complex multiplet pattern between 6.9 and 7.2 ppm. The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, making first-order analysis challenging.

-

-

¹³C NMR: The carbon spectrum is highly informative, particularly due to the large C-F coupling constants.

-

Butoxy Chain: The aliphatic carbons will appear in the upfield region: -O-C H₂- (~69 ppm), -C H₂- (~31 ppm), -C H₂- (~19 ppm), and -C H₃ (~14 ppm).

-

Aromatic Region: The six aromatic carbons will appear between ~110 and ~155 ppm. The carbons directly bonded to fluorine (C2, C3) will exhibit very large one-bond coupling constants (¹JCF ≈ 240-250 Hz), appearing as doublets. The carbons adjacent to the C-F bonds (C1, C4) will show smaller two-bond couplings (²JCF), and so on. The C1 carbon, bonded to the butoxy group, is expected around 145 ppm (d,d).

-

-

¹⁹F NMR: The Definitive Fingerprint Fluorine NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for identifying fluorinated compounds.[8][9] For this compound, the two fluorine atoms are chemically non-equivalent due to the C1 butoxy substituent.

-

Expect two distinct signals in the typical aromatic fluorine region (approx. -130 to -160 ppm).

-

These signals will likely appear as complex multiplets (doublets of doublets of multiplets) due to strong three-bond fluorine-fluorine coupling (³JFF) and additional couplings to the aromatic protons. This complexity is a definitive confirmation of the 1,2,3-substitution pattern.

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the key functional groups.

-

C-H Stretching: Aliphatic C-H stretches from the butoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches will be weaker and appear just above 3000 cm⁻¹.

-

C-O Stretching: A strong, prominent band around 1250-1280 cm⁻¹ is characteristic of the aryl-alkyl ether C-O bond.

-

C-F Stretching: Strong C-F stretching bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.

Part 2: Synthesis and Chemical Reactivity

A thorough understanding of how a building block is synthesized and how it behaves in subsequent reactions is critical for its effective use. This section details a robust synthetic protocol and analyzes the compound's expected reactivity profile.

Recommended Synthesis: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[10][11] This classic Sₙ2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on a primary alkyl halide.[12]

Causality of Protocol Choices:

-

Starting Materials: 2,3-difluorophenol is the logical aromatic precursor. 1-Bromobutane is chosen over other butyl halides as it offers a good balance of reactivity and cost, with bromide being an excellent leaving group.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without causing side reactions. It is also inexpensive and easy to handle.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive.[12]

Experimental Protocol: Synthesis of this compound

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (approx. 5 mL per gram of phenol).

-

Addition of Alkyl Halide: Begin stirring the suspension and add 1-bromobutane (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the crude residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow.

Chemical Reactivity: A Guide to Synthetic Utility

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of its three substituents.[4]

-

Butoxy Group (-OBu): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can donate electron density to the ring via resonance.[13]

-

Fluorine Atoms (-F): Halogens are a unique case. They are deactivating via induction (due to high electronegativity) but are also ortho, para-directing because of resonance donation from their lone pairs.[13]

Predicting the Site of Substitution:

When these effects are combined, a clear hierarchy emerges. The powerful activating effect of the butoxy group dominates the weaker deactivating effect of the fluorine atoms.[14] Therefore, the butoxy group will primarily control the position of incoming electrophiles.

-

The positions ortho to the butoxy group are C2 and C6. C2 is already substituted.

-

The position para to the butoxy group is C4.

Between the remaining C6 (ortho) and C4 (para) positions, the C4 position is sterically less hindered. Furthermore, the C6 position is adjacent to a fluorine atom, which may add some steric hindrance. Thus, electrophilic substitution is strongly predicted to occur at the C4 position.

Reactivity Map for Electrophilic Aromatic Substitution

Caption: Analysis of directing effects in EAS.

Part 3: Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a purpose-built tool for addressing specific challenges in molecular design, particularly within pharmaceutical research.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By placing the difluoro motif at the 2 and 3 positions, medicinal chemists can shield that part of the molecule from metabolic attack, potentially increasing the drug's half-life and bioavailability.

-

Modulation of pKa: The strongly electron-withdrawing fluorine atoms can lower the pKa of nearby functional groups. This can be used to fine-tune the ionization state of a drug candidate at physiological pH, which is critical for target binding and cell permeability.

-

Improving Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole interactions with protein targets, enhancing the binding affinity and potency of a drug.[1]

-

Synthetic Handle: The butoxy group provides solubility, while the activated C4 position serves as a reliable point for introducing further diversity into the molecular scaffold, allowing for rapid exploration of the structure-activity relationship (SAR).

Part 4: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful management due to its environmental toxicity.

-

GHS Classification: Warning.[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[3]

References

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 136239-66-2 [chemicalbook.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

Core Molecular Attributes and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Butoxy-2,3-Difluorobenzene

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether of increasing importance in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic signature, synthetic pathways, and its strategic application as a building block in modern chemical research.

This compound (CAS No. 136239-66-2) is a substituted benzene derivative characterized by a butoxy group (-O(CH₂)₃CH₃) and two fluorine atoms at the 2 and 3 positions of the aromatic ring.[1][2][3] The strategic placement of these substituents imparts a unique combination of steric and electronic properties that are highly valuable in the design of functional molecules.

The ortho-difluoro motif creates a distinct electronic environment on the benzene ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the aromatic protons and influences the regioselectivity of further chemical transformations. Concurrently, the butoxy group acts as an electron-donating group through resonance (+R) and a weak electron-withdrawing group inductively (-I), modulating the overall electronic character of the molecule. This interplay is critical for its role as a synthetic intermediate.[1]

The butoxy chain significantly increases the molecule's lipophilicity, a key parameter in drug design influencing solubility, membrane permeability, and pharmacokinetic profiles. This feature makes it an attractive fragment for incorporation into potential therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 136239-66-2 | [1][4] |

| Molecular Formula | C₁₀H₁₂F₂O | [1][4] |

| Molecular Weight | 186.20 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Boiling Point | 110 °C at 20 mmHg | [1][6] |

| Density | 1.11 g/mL | [1][5] |

| Refractive Index (n20D) | 1.47 | [1][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CCCCOC1=C(F)C(F)=CC=C1 | [2][3] |

| InChIKey | HYDIPEHDSUNHPA-UHFFFAOYSA-N | [2][4] |

Structural Elucidation Through Spectroscopy

The definitive structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, painting a complete picture of the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic protons. The butyl chain will show four distinct signals: a triplet for the terminal methyl group (CH₃), two multiplets (sextets or pentets) for the two internal methylene groups (-CH₂-CH₂-), and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-). The aromatic region will display complex multiplets corresponding to the three protons on the difluorinated ring. The coupling of these protons with each other and with the adjacent fluorine atoms (H-F coupling) provides definitive evidence for their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals, confirming the presence of ten unique carbon environments.[4] The four aliphatic carbons will appear in the upfield region (approx. 10-70 ppm). The six aromatic carbons will appear in the downfield region (approx. 110-160 ppm). The carbons directly bonded to fluorine (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for fluorinated aromatics. The carbon attached to the butoxy group (C-O) will also be clearly identifiable by its chemical shift.

-

¹⁹F NMR: Fluorine NMR provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, which will appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (F-H coupling).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the butyl group.

-

C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹, characteristic of the sp² C-H bonds on the benzene ring.

-

C=C Stretching (Aromatic): Sharp absorptions around 1500-1600 cm⁻¹, indicative of the aromatic ring.

-

C-O-C Stretching (Ether): A strong, characteristic band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkage.

-

C-F Stretching: Strong, intense absorptions in the 1000-1100 cm⁻¹ region, which are definitive for the carbon-fluorine bonds.

FTIR and ATR-IR spectral data for this compound are available in public databases, confirming these characteristic features.[4][7]

Synthesis Protocol: Williamson Ether Synthesis

This compound is most commonly and efficiently prepared via the Williamson ether synthesis. This classical nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Core Reaction: 2,3-Difluorophenol + 1-Bromobutane → this compound

Step-by-Step Experimental Methodology

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the phenol to form the reactive sodium phenoxide salt.

-

Phenol Addition: Dissolve 2,3-difluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature, then warm to room temperature to ensure complete deprotonation, noted by the cessation of hydrogen gas evolution.

-

Alkyl Halide Addition: Add 1-bromobutane dropwise to the reaction mixture. Causality: 1-Bromobutane is an excellent substrate for SN2 reactions, with a good leaving group (Br⁻) and minimal steric hindrance at the electrophilic carbon.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block. Its structure is engineered for stability and predictable reactivity.

Influence on Aromatic Reactivity

The substituents on the aromatic ring dictate its reactivity in subsequent reactions, such as electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling.

-

Directing Effects: The butoxy group is a powerful ortho-, para- director for EAS. However, the positions ortho to the butoxy group are already substituted (F) or sterically hindered. Therefore, substitution is strongly directed to the para position (position 5).

-

Activation/Deactivation: The electron-donating resonance of the butoxy group activates the ring towards EAS, while the strong inductive withdrawal of the two fluorine atoms deactivates it. This balance makes the ring less prone to unwanted side reactions than highly activated ethers, while still allowing for controlled functionalization.

This predictable regioselectivity is a significant advantage for medicinal chemists, allowing for the precise construction of complex molecular architectures.

Caption: Electronic influences governing the reactivity of the aromatic ring.

Role in Drug Discovery

Fluorine-containing building blocks are indispensable in modern drug development. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability. The 2,3-difluoro pattern provides a robust metabolic shield for that edge of the aromatic ring.

-

Lipophilicity and Permeability: The butoxy group increases the overall lipophilicity (logP) of the molecule, which can improve its ability to cross cell membranes. The strategic placement of fluorine also modulates local electronics and can enhance interactions with protein targets.

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's ionization state and target engagement at physiological pH.

This compound serves as a key intermediate for pharmaceuticals where a stable, lipophilic, and electronically tuned aromatic core is required.[1][8] It is particularly valuable in the synthesis of inhibitors, receptor antagonists, and other agents in oncology, virology, and inflammatory disease research.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as very toxic to aquatic life with long-lasting effects (H400, H410).[4][9]

-

Handling: Standard laboratory precautions should be observed. Handle in a well-ventilated place, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[9]

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool. Its unique combination of a lipophilic side chain and a metabolically robust, electronically tuned aromatic core makes it a high-value building block for drug discovery and materials science. A thorough understanding of its structure, spectroscopic properties, and reactivity is essential for any scientist looking to leverage its potential in creating next-generation functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Norman Database System [norman-databases.org]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 136239-66-2 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

1-Butoxy-2,3-Difluorobenzene spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 1-Butoxy-2,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 136239-66-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique difluorinated aromatic structure combined with a flexible butoxy group imparts desirable properties for creating novel bioactive molecules.[1] Accurate spectroscopic characterization is paramount for ensuring material quality, confirming structural integrity, and validating synthetic outcomes.

This document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the scientific rationale behind the spectral features. Where experimental data is not publicly available, high-fidelity predictions based on established first principles and analogous compound data are provided to serve as a robust reference.

Molecular Structure and Synthetic Context

IUPAC Name: this compound[2] Molecular Formula: C₁₀H₁₂F₂O[2] Molecular Weight: 186.20 g/mol [2] Monoisotopic Mass: 186.08562133 Da[2]

The structure consists of a 1,2,3-trisubstituted benzene ring bearing two adjacent fluorine atoms and a butoxy ether group. This substitution pattern leads to complex and informative spectral characteristics, particularly in NMR due to intricate spin-spin coupling networks.

From a quality control perspective, it is crucial to understand the synthetic origin of the material. A common and logical route to this ether is the Williamson ether synthesis, likely involving the reaction of 2,3-difluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. This context is vital for anticipating potential impurities, such as unreacted 2,3-difluorophenol or dibutyl ether, which would be readily detectable by the spectroscopic methods outlined below.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of the key ether linkage, the aromatic ring, and the aliphatic chain, as well as the carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and straightforward method for acquiring an IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor 27) is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding a clean absorbance or transmittance spectrum.

Data Interpretation and Analysis

The following table summarizes the expected characteristic absorption bands for this compound, based on an FT-IR spectrum available from SpectraBase.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2960–2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) of Butyl Group |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1280–1240 | Strong | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1100–1000 | Strong | C-F Stretch | Aryl-Fluorine Bonds |

| ~1050 | Medium | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |

The most diagnostic peaks are the strong aliphatic C-H stretches just below 3000 cm⁻¹, confirming the saturated butyl chain, and the strong, complex bands in the 1300-1000 cm⁻¹ region, which arise from the overlapping C-O-C ether stretches and the characteristic C-F stretches.[2] The absence of a broad absorption band around 3200-3600 cm⁻¹ is critical, as it confirms the absence of hydroxyl (-OH) groups from any unreacted 2,3-difluorophenol starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map out the entire carbon-hydrogen framework and directly observe the fluorine substituents, confirming their precise location on the aromatic ring.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 or more). A standard pulse program like zgpg30 is typically used. The presence of fluorine will introduce C-F couplings, which are generally not decoupled.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary as the spectrometer frequency can be referenced to a standard like CFCl₃, but one can be used for high precision. ¹⁹F is a highly sensitive nucleus, so a spectrum can be acquired rapidly.

-

Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum provides a clear map of the proton environments. The butyl group will show four distinct signals, while the aromatic region will display three signals corresponding to the three protons on the substituted ring.

Table of Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

|---|---|---|---|---|

| H-4' (CH₃) | 0.9–1.0 | Triplet (t) | J = 7.4 | 3H |

| H-3' (CH₂) | 1.4–1.6 | Sextet (sxt) | J ≈ 7.5 | 2H |

| H-2' (CH₂) | 1.7–1.9 | Quintet (q) | J ≈ 7.5 | 2H |

| H-1' (OCH₂) | 4.0–4.1 | Triplet (t) | J = 6.6 | 2H |

| H-4, H-5, H-6 | 6.8–7.2 | Multiplets (m) | Complex | 3H |

-

Aliphatic Region: The signals for the butyl chain are characteristic: a triplet for the terminal methyl group, two overlapping multiplets for the internal methylenes, and a downfield triplet for the methylene group attached to the oxygen atom (H-1').

-

Aromatic Region: The three aromatic protons will appear as complex multiplets between 6.8 and 7.2 ppm. Their exact appearance will be complicated by mutual H-H couplings (ortho, meta, para) and additional, smaller H-F couplings.

¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is highly informative due to the large chemical shift range and the presence of carbon-fluorine spin-spin coupling. Standard proton-decoupled spectra will still show splitting from fluorine.[3]

Table of Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted J (Hz) |

|---|---|---|---|

| C-4' (CH₃) | ~14 | Singlet (s) | - |

| C-3' (CH₂) | ~19 | Singlet (s) | - |

| C-2' (CH₂) | ~31 | Singlet (s) | - |

| C-1' (OCH₂) | ~70 | Singlet (s) | - |

| C-5 | ~115 | Doublet of doublets (dd) | ³JC5-F3 ≈ 8, ⁴JC5-F2 ≈ 3 |

| C-6 | ~124 | Doublet (d) | ⁴JC6-F3 ≈ 3 |

| C-4 | ~125 | Doublet of doublets (dd) | ³JC4-F2 ≈ 8, ⁴JC4-F3 ≈ 3 |

| C-1 | ~140 | Doublet of doublets (dd) | ²JC1-F2 ≈ 15, ²JC1-F3 ≈ 5 |

| C-3 | ~149 | Doublet of doublets (dd) | ¹JC3-F3 ≈ 245, ²JC3-F2 ≈ 15 |

| C-2 | ~152 | Doublet of doublets (dd) | ¹JC2-F2 ≈ 248, ²JC2-F3 ≈ 15 |

-

C-F Coupling: The most striking feature is the splitting of the aromatic carbon signals by the fluorine atoms. The carbons directly bonded to fluorine (C-2, C-3) will exhibit very large one-bond coupling constants (¹JCF) of ~245-250 Hz.[4]

-

Multi-bond Coupling: Carbons two bonds away (²JCF), three bonds away (³JCF), and even four bonds away (⁴JCF) will show progressively smaller couplings, leading to complex multiplets that are definitive fingerprints of the substitution pattern.[4][5]

Caption: Predicted ¹³C NMR splitting for the C-2 carbon.

¹⁹F NMR Analysis (Predicted)

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Given the ortho-relationship of the two fluorine atoms, they are chemically non-equivalent and will appear as two distinct signals, each split by the other.

Table of Predicted ¹⁹F NMR Data (vs. CFCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| F-2 | -135 to -145 | Doublet (d) | ³JF2-F3 ≈ 20 |

| F-3 | -150 to -160 | Doublet (d) | ³JF2-F3 ≈ 20 |

-

Chemical Shifts: The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature of adjacent substituents.[6][7] The electron-donating butoxy group at the C-1 position will shield the ortho-fluorine (F-2) more than the meta-fluorine (F-3), likely causing F-2 to appear upfield (less negative ppm value) relative to F-3.

-

F-F Coupling: The two fluorine atoms will couple to each other with a typical three-bond coupling constant (³JFF) of around 20 Hz, resulting in two doublets. Each signal may be further complicated by smaller couplings to the aromatic protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺•) which is often unstable and breaks apart into smaller, characteristic fragment ions.[8][9]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a pure liquid or via a Gas Chromatography (GC) inlet for a mixture.

-

Ionization: Bombard the vaporized sample with a 70 eV electron beam in the ion source.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Analysis (Predicted)

The mass spectrum will provide the definitive molecular weight and a fragmentation pattern that confirms the connectivity of the butoxy group and the difluorophenyl ring.

Table of Predicted Major Fragments in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₁₂F₂O]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₆H₄F₂O]⁺• | Loss of C₄H₈ (butene) via McLafferty Rearrangement |

| 129 | [C₆H₃F₂O]⁺ | Loss of •C₄H₉ (butyl radical) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Loss of CH₄ from butyl cation |

-

Molecular Ion (m/z 186): The presence of the aromatic ring should result in a reasonably intense molecular ion peak, confirming the molecular formula.[10] Its exact mass, measurable with a high-resolution instrument, would be 186.0856.[2]

-

Key Fragmentations:

-

McLafferty Rearrangement (m/z 130): A characteristic fragmentation for ethers with a sufficiently long alkyl chain. A γ-hydrogen is transferred to the oxygen atom with concomitant cleavage of the C-O bond, eliminating a neutral butene molecule (56 Da). The resulting ion at m/z 130 corresponds to the 2,3-difluorophenol radical cation.

-

Alpha-Cleavage (m/z 129): Homolytic cleavage of the C-C bond alpha to the oxygen results in the loss of a butyl radical (57 Da), leading to a stable difluorophenoxy cation.

-

Butyl Cation (m/z 57): Cleavage of the C-O bond can also generate a butyl cation, which is a common fragment for butyl-containing compounds.

-

Caption: Predicted major EI-MS fragmentation pathways.

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (186 g/mol ) and the presence of butoxy and difluorophenyl units through fragmentation.

-

IR validates the key functional groups: the ether linkage (C-O-C), aromatic ring (C=C), aliphatic chain (C-H), and fluorination (C-F).

-

NMR provides the definitive and unambiguous structural proof. ¹H NMR confirms the proton count and environment of the butyl chain and aromatic ring. ¹³C and ¹⁹F NMR, through their characteristic chemical shifts and intricate coupling patterns, lock in the precise 1,2,3-substitution pattern on the benzene ring, unequivocally distinguishing it from other isomers like 1-Butoxy-2,4-difluorobenzene or 1-Butoxy-3,5-difluorobenzene.

Together, these techniques provide a comprehensive and self-validating system for the identification and quality assessment of this compound, a critical requirement for its application in high-value synthesis in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. whitman.edu [whitman.edu]

A Comprehensive Technical Guide to the Physical Properties of 1-Butoxy-2,3-Difluorobenzene

Abstract

This technical guide provides an in-depth examination of the core physical properties of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2), a versatile fluorinated aromatic ether with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] As a key intermediate and solvent, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure predictable behavior in experimental and industrial settings. This document delineates its fundamental physicochemical constants, provides detailed, field-proven protocols for their experimental determination, and discusses the underlying scientific principles that govern these methodologies. The guide is structured to offer not just data, but a holistic understanding of the compound's nature, ensuring both scientific integrity and practical applicability.

Introduction: The Molecular Profile and Significance of this compound

This compound is a specialized organic compound characterized by a difluorinated benzene ring ether-linked to a butyl group.[1][2] This unique molecular architecture—combining the electron-withdrawing effects of the fluorine atoms with the lipophilic nature of the butoxy chain—imparts a distinct set of properties that make it a valuable component in organic synthesis.[1] Its enhanced solubility in organic solvents and inherent stability are key attributes for its use as a solvent and as an intermediate in the synthesis of complex molecules.[1] A precise characterization of its physical properties is the foundational step for its effective application, enabling accurate modeling, seamless process scale-up, and the assurance of safety and quality in research and development.

Core Physicochemical Properties

The fundamental physical properties of this compound have been determined and are summarized in the table below. These values represent the baseline for its handling, application, and integration into synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂F₂O | [2] |

| Molecular Weight | 186.20 g/mol | [2] |

| CAS Number | 136239-66-2 | [2] |

| Appearance | Colorless to light yellow, clear liquid | Chem-Impex |

| Boiling Point | 110 °C at 20 mmHg | Chem-Impex |

| Density | 1.086 - 1.11 g/cm³ at 25 °C | Echemi, Chem-Impex |

| Refractive Index (n²⁰/D) | 1.465 - 1.470 | Chem-Impex, ChemicalBook |

| Purity | Typically ≥98% (by GC) | Chem-Impex |

Experimental Determination of Physical Properties: Protocols and Rationale

The trustworthiness of the data presented in Section 2 is contingent upon robust and reproducible experimental methodologies. The following protocols are designed as self-validating systems, incorporating control measures and clear endpoints to ensure accuracy.

Boiling Point Determination via the Capillary Method

The boiling point at reduced pressure is a critical parameter for distillation-based purification. The capillary method is a microscale technique ideal for determining the boiling point of small quantities of a liquid.

Causality Behind Experimental Choices:

-

Reduced Pressure: Fluorinated compounds can be susceptible to decomposition at elevated temperatures. Determining the boiling point at a reduced pressure (e.g., 20 mmHg) allows for volatilization at a lower temperature, preserving the compound's integrity.

-

Capillary Inversion: The inverted, sealed capillary tube acts as its own manometer. As the liquid is heated, the air trapped inside expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles emerges. This provides a sharp, observable endpoint.

Experimental Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a fusion tube.

-

Capillary Insertion: Introduce a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer and place the assembly in a heating apparatus, such as a Thiele tube or an aluminum block, ensuring the thermometer bulb and the sample are at the same level.[3][4]

-

Heating and Observation: Heat the apparatus slowly and uniformly.[3]

-

Endpoint Determination: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point at the given pressure.[3]

Caption: Workflow for Boiling Point Determination.

Density Measurement using a Pycnometer

Density is a fundamental property essential for mass-to-volume conversions and for assessing purity. A pycnometer, a flask with a precisely known volume, provides a highly accurate method for density determination.[5][6]

Causality Behind Experimental Choices:

-

Defined Volume: The pycnometer is calibrated to hold a specific volume at a given temperature. This eliminates the inaccuracies associated with reading a graduated cylinder.

-

Mass-Based Measurement: The protocol relies on a high-precision analytical balance. By measuring the mass of the empty pycnometer, the pycnometer filled with a reference (deionized water), and the pycnometer filled with the sample, the density can be calculated with high accuracy. This multi-step weighing process serves as an internal validation.

Experimental Protocol:

-

Initial Weighing: Carefully clean and dry a pycnometer and weigh it on an analytical balance. Record this mass (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature and weigh it again. Record this mass (m₂). The density of water at this temperature is known.

-

Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it. Record this mass (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Caption: Workflow for Density Measurement via Pycnometry.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through the substance and is highly characteristic of a pure compound. It is sensitive to both temperature and wavelength of light.[7][8]

Causality Behind Experimental Choices:

-

Total Internal Reflection: The Abbe refractometer operates on the principle of total internal reflection at the boundary between a prism of high refractive index and the sample.[9] The critical angle for this reflection is directly related to the sample's refractive index, allowing for a precise measurement.

-

Standardized Conditions: Reporting the refractive index with the temperature (e.g., 20°C) and the wavelength of light (D-line of a sodium lamp, 589 nm) is critical for reproducibility and comparison to literature values.[7][10]

Experimental Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer and close the prism assembly.[8]

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[10]

-

Reading and Correction: Read the refractive index from the scale. Record the temperature. If the measurement temperature is not 20°C, apply a temperature correction.[8]

Spectroscopic Characterization

Spectroscopic data provides a structural fingerprint of the molecule, confirming its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, characteristic peaks would be expected for C-F, C-O, aromatic C=C, and aliphatic C-H bonds.

Experimental Protocol (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[11]

-

Sample Application: Place a single drop of the neat liquid onto the ATR crystal.[11][12]

-

Data Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).[12]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule.[13][14] Due to the symmetry of this compound, a specific number of distinct carbon signals is expected.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

-

Instrument Setup: Place the sample in the NMR spectrometer, lock onto the deuterium signal, and shim the magnetic field for homogeneity.[15]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[13][15] This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.

-

Processing and Referencing: Perform a Fourier transform on the acquired data, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

Safety, Handling, and Storage

As a fluorinated aromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16][17]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18] Containers should be tightly sealed.

-

Environmental Hazards: This compound is classified as very toxic to aquatic life with long-lasting effects.[19][20] Avoid release into the environment and dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

The physical properties of this compound define its behavior and dictate its application. The data and protocols presented in this guide offer a comprehensive framework for its use in a research and development context. By understanding not only the values of these properties but also the robust methodologies used to obtain them, scientists and professionals can employ this versatile compound with confidence, ensuring accuracy, safety, and reproducibility in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. compoundchem.com [compoundchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 18. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 19. GHS environmental hazards | CloudSDS [cloudsds.com]

- 20. chemsafetypro.com [chemsafetypro.com]

An In-Depth Technical Guide to the Reactivity of 1-Butoxy-2,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-Butoxy-2,3-difluorobenzene, a versatile fluorinated aromatic ether with significant potential in medicinal chemistry and materials science.[1] The unique electronic properties conferred by the vicinal fluorine atoms and the butoxy group dictate a nuanced reactivity profile. This document explores the principal reaction pathways for this molecule, including electrophilic and nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. By synthesizing foundational principles with data from analogous systems, this guide aims to equip researchers with the predictive understanding and practical knowledge necessary to effectively utilize this compound as a building block in complex molecule synthesis.

Introduction and Molecular Profile

This compound is a halogenated aromatic compound that is increasingly recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the benzene ring significantly alters its electronic landscape, enhancing its utility in creating novel molecular architectures. The electron-withdrawing nature of fluorine can improve the metabolic stability and binding affinity of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136239-66-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂F₂O | [2] |

| Molecular Weight | 186.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Boiling Point | 110 °C / 20 mmHg | Chem-Impex |

| Density | ~1.11 g/cm³ | Chem-Impex |

The butoxy group, an electron-donating substituent, counteracts the inductive withdrawal of the fluorine atoms to a degree, creating a complex interplay of electronic effects that governs the regioselectivity and rate of its reactions. This guide will dissect these effects to provide a clear understanding of the compound's chemical behavior.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 2,3-difluorophenol with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2,3-difluorophenol.

Materials:

-

2,3-difluorophenol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,3-difluorophenol in acetone, add potassium carbonate.

-

Heat the mixture to reflux.

-

Add 1-bromobutane dropwise to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with 5% sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Williamson ether synthesis of this compound.

Key Reactivity Patterns

The reactivity of the aromatic ring in this compound is primarily governed by the interplay of the electron-donating butoxy group and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The butoxy group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The strong inductive effect of the two adjacent fluorine atoms deactivates the ring towards electrophilic attack compared to benzene. However, the resonance donation from the butoxy group can still direct incoming electrophiles.

The probable sites for electrophilic attack are the C4 and C6 positions, which are para and ortho to the butoxy group, respectively. Steric hindrance from the butoxy group might disfavor substitution at the C6 position. The C5 position is meta to the butoxy group and is also flanked by two fluorine atoms, making it the most deactivated position.

Common EAS Reactions:

-

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst.[5][6] The major product is expected to be the 4-halo-1-butoxy-2,3-difluorobenzene.

-

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.[7] The nitro group is expected to add at the C4 position. A patent for the nitration of 2-fluoroanisole suggests that such reactions are feasible.[8][9]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.[10][11][12] The deactivating effect of the fluorine atoms makes this reaction challenging for 1,2-difluorobenzene, suggesting that forcing conditions might be necessary for this compound.[10][13] A patent on the Friedel-Crafts acylation of 1,3-difluorobenzene provides a relevant protocol.[14]

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene.[15][16][17] The fluorine atoms themselves can act as leaving groups, particularly when activated by other electron-withdrawing groups or when strong nucleophiles are used.

In this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The position of nucleophilic attack is dictated by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex).

Directed Ortho-Metalation (DoM)

The butoxy group, being a Lewis basic moiety, can act as a directing metalation group (DMG).[10][18][19][20] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the directing group using a strong organolithium base, such as n-butyllithium or sec-butyllithium.[21]

For this compound, the most likely position for lithiation is C6, as it is the only available ortho position to the butoxy group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position.

Objective: To functionalize the C6 position of this compound via DoM.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add the desired electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Caption: General workflow for directed ortho-metalation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling: If converted to a boronic acid or ester derivative (e.g., via ortho-metalation followed by reaction with a borate ester), the resulting compound can be coupled with aryl or vinyl halides.[22][23][24] Conversely, if halogenated (e.g., at the C4 or C6 position), it can be coupled with various boronic acids.[14][25][26]

-